2-Hydrazinyl-4-(2-methoxyethoxy)pyridine
Overview
Description
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a hydrazine group and a methoxyethoxy side chain attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine typically involves the reaction of 2-chloro-4-(2-methoxyethoxy)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various hydrazone or thiosemicarbazone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-(2-methoxyethoxy)ethoxy]pyridine: Similar structure but with an additional ethoxy group.
2-Hydrazinyl-4-(2-methoxyethoxy)methyl]pyridine: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[4-(2-methoxyethoxy)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-4-5-13-7-2-3-10-8(6-7)11-9/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHSZNZIQISYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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